molecular formula C14H12N2O3S B2998891 (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone CAS No. 329903-15-3

(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone

Cat. No.: B2998891
CAS No.: 329903-15-3
M. Wt: 288.32
InChI Key: BRFHWWJKHQCZRX-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a synthetic chemical compound designed for research applications, particularly in the study of circadian biology and metabolic disorders. It functions as an agonist for the REV-ERB nuclear receptor subfamily . REV-ERBs, which include REV-ERB-α (NR1D1) and REV-ERB-β (NR1D2), are key transcriptional regulators expressed in tissues with high energy demands, such as skeletal muscle, liver, and adipose tissue . They are established as critical nodes in the regulation of physiological processes including circadian rhythm, immune function, and lipid and glucose metabolism . The research significance of REV-ERB agonists is substantial, as this pathway is a promising drug target for a range of conditions. Studies on related agonists indicate potential involvement in modulating conditions like obesity, diabetes, Duchenne muscular dystrophy, Alzheimer's disease, cancer, and inflammation . The compound shares a core structural motif with the prototypical REV-ERB agonist SR9009, which is known to penetrate the blood-brain barrier and exhibit multiple activities such as influencing fat loss, endurance, and circadian regulation . This product is intended for non-clinical, non-human research purposes by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHWWJKHQCZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328483
Record name 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329903-15-3
Record name 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. It is structurally characterized by the presence of an isoquinoline moiety and a nitrothiophene group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H16N2O5S
  • CAS Number : 879454-26-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • REV-ERB Modulation : The compound acts as a modulator of the REV-ERB receptor, which is involved in circadian rhythm regulation and metabolic processes. REV-ERB is known to influence lipid metabolism and energy homeostasis, making it a target for metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of isoquinoline may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the inhibition of neuroinflammation and oxidative stress.
  • Antimicrobial Activity : Some studies indicate that compounds with similar structures possess antimicrobial properties, suggesting that this compound could have potential applications in treating infections .

Biological Activity Data

Activity Effect Reference
REV-ERB AgonistModulates circadian rhythms
NeuroprotectionReduces neuroinflammation
AntimicrobialInhibits bacterial growth

Case Studies

Several studies have explored the effects of related compounds on biological systems:

  • Neuroprotective Study : A study investigated a related isoquinoline derivative's effects on neuronal cell lines. Results showed significant reduction in apoptosis markers when treated with the compound, indicating potential for neuroprotection .
  • Metabolic Regulation : Research involving REV-ERB agonists demonstrated that these compounds could enhance exercise capacity and improve metabolic profiles in animal models. This suggests that this compound may similarly influence metabolic pathways .
  • Antimicrobial Testing : In vitro assays against various bacterial strains revealed that compounds with similar nitrothiophene structures exhibited significant antimicrobial activity, warranting further investigation into this compound's efficacy against pathogens .

Comparison with Similar Compounds

Key Research Findings

Substituent Positioning : In GluN2C potentiators, meta-substitution (e.g., 3-chloro in CIQ ) enhances activity compared to para-substitution.

Linking Group Flexibility: Methanone-linked compounds (e.g., Target Compound, 4e ) exhibit broader target promiscuity than rigid amide-linked analogs .

Metabolic Stability : Nitro groups may reduce half-life compared to halogenated analogs, as seen in BChE inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone, and how are intermediates optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. For example:

  • Pictet-Spengler reaction forms the dihydroisoquinoline core, followed by Friedel-Crafts acylation to couple the nitrothiophene moiety.
  • Key intermediates (e.g., 5-nitrothiophene-2-carbonyl chloride) are prepared under controlled conditions (temperature, anhydrous solvents) to minimize side reactions.
  • Silica gel chromatography is used for purification, with solvent systems optimized via TLC monitoring .
    • Optimization : Reaction parameters (e.g., catalyst choice, solvent polarity) are adjusted to improve yield. For example, Lewis acids like AlCl₃ enhance Friedel-Crafts efficiency, while inert atmospheres prevent nitro group reduction .

Q. How is structural characterization performed for this compound and its analogs?

  • Techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydroisoquinoline aromatic signals at δ 6.5–7.5 ppm; nitrothiophene protons at δ 8.0–8.5 ppm). Rotational isomers are identified via split peaks .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₃S: 299.0592; observed: 299.0595) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1620 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Experimental Design :

Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the dihydroisoquinoline or nitrothiophene rings. For example:

  • Bromine at position 3 of the phenyl ring (as in compound 157 ) increases steric bulk .
  • Methoxy groups (e.g., 155 ) alter electronic properties .

Bioassays : Test analogs for target engagement (e.g., CD44 antagonism via SPR binding assays or BChE inhibition via Ellman’s method ).

Data Analysis : Compare IC₅₀ values and ligand efficiency metrics. Contradictions (e.g., high potency but poor solubility) may require pharmacokinetic optimization .

Q. What computational strategies predict binding modes and optimize docking accuracy?

  • Methodology :

  • Glide Docking : Utilizes a hybrid approach combining systematic ligand sampling and OPLS-AA force field optimization. For this compound:
  • The nitro group’s electrostatic potential is mapped to receptor pockets (e.g., CD44’s hyaluronic acid-binding domain).
  • Monte Carlo refinement reduces RMSD errors (<1 Å in 50% of cases) .
  • MD Simulations : Assess conformational stability (e.g., 100 ns trajectories in explicit solvent to validate binding pose retention) .

Q. How can contradictory bioassay results (e.g., in vitro vs. cellular activity) be resolved?

  • Analysis Steps :

Solubility/Permeability Testing : Use shake-flask assays or Caco-2 models to rule out bioavailability issues.

Metabolic Stability : Incubate compounds with liver microsomes; nitro groups may undergo reduction to inactive amines .

Off-Target Screening : Employ broad-panel kinase assays or thermal shift profiling to identify unintended interactions .

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